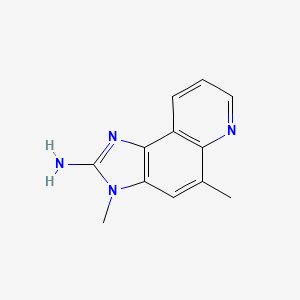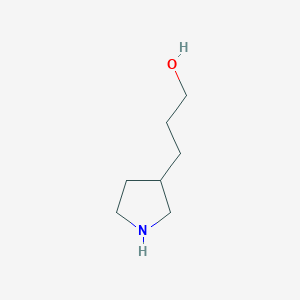
3-(Pyrrolidin-3-yl)propan-1-ol
描述
3-(Pyrrolidin-3-yl)propan-1-ol is an organic compound featuring a pyrrolidine ring attached to a propanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyrrolidine and propanol, making it a versatile molecule in various chemical and biological applications.
作用机制
Target of Action
It is structurally similar to procyclidine , which is known to act on the Muscarinic acetylcholine receptors M1, M2, and M3 . These receptors play a crucial role in the nervous system, affecting smooth muscle contraction, heart rate, and numerous other physiological functions .
Mode of Action
Based on its structural similarity to procyclidine , it may act by blocking central cholinergic receptors , thus balancing cholinergic and dopaminergic activity in the basal ganglia . This could result in antispasmodic effects on smooth muscle .
Biochemical Pathways
Compounds with a pyrrolidine ring, such as this one, are known to be versatile scaffolds for biologically active compounds . They can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
Based on its structural similarity to procyclidine , it may exert an antispasmodic effect on smooth muscle and potentially produce mydriasis and reduction in salivation .
生化分析
Biochemical Properties
Pyrrolidine compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the compound and the biological context .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrrolidin-3-yl)propan-1-ol typically involves the reaction of pyrrolidine with a suitable propanol derivative. One common method is the reductive amination of 3-pyrrolidinone with propanal, followed by reduction with a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the pyrrolidine ring and the propanol chain, often involving controlled temperatures and pressures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can be used for selective reductions.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Ethers or esters depending on the nucleophile used.
科学研究应用
3-(Pyrrolidin-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
相似化合物的比较
Pyrrolidine: A simple five-membered nitrogen-containing ring, widely used in medicinal chemistry.
Propanol: A three-carbon alcohol, commonly used as a solvent and in the synthesis of other chemicals.
Pyrrolidinone: A lactam derivative of pyrrolidine, known for its biological activity.
Uniqueness: 3-(Pyrrolidin-3-yl)propan-1-ol is unique due to its combination of a pyrrolidine ring and a propanol chain, which imparts both the reactivity of an alcohol and the biological activity of a nitrogen-containing heterocycle. This dual functionality makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-pyrrolidin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c9-5-1-2-7-3-4-8-6-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOZIRLSDPKUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319009 | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7699-51-6 | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyrrolo[1,2-a]quinoline-2-carboxylic acid](/img/structure/B3357922.png)
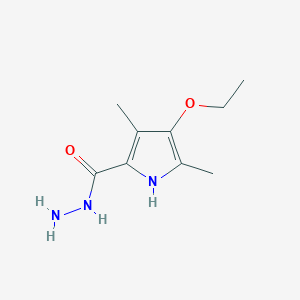
![4-Methyl-1,5,6,7,8,9-hexahydro-2h-cyclohepta[b]pyridin-2-one](/img/structure/B3357939.png)
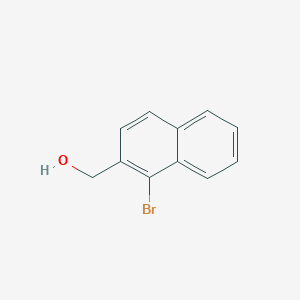
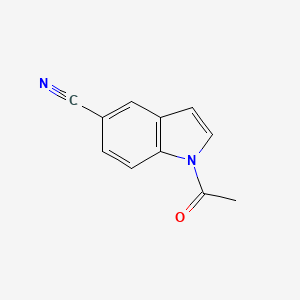
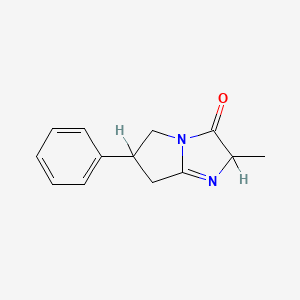
![2H-pyrano[2,3-c]pyridine](/img/structure/B3357956.png)
![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)
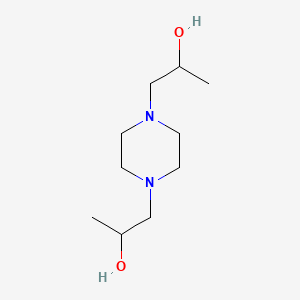

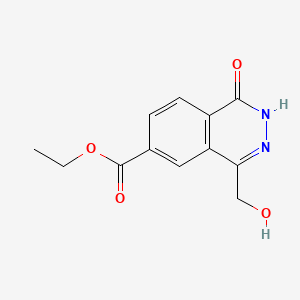
![8-Acetyl-8-azabicyclo[3.2.1]octane](/img/structure/B3357980.png)
![2-Butylpyrazolo[1,5-a]pyridine](/img/structure/B3357992.png)
